molecular formula C14H17ClN2 B11831561 (9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine

(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine

Cat. No.: B11831561
M. Wt: 248.75 g/mol
InChI Key: YKIFJTRGBGLVAS-KGLIPLIRSA-N
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Description

(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine is a complex organic compound with a unique structure that includes a chloro group, a prop-2-en-1-yl group, and a benzo[b]pyrrolizin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]pyrrolizin core, followed by the introduction of the chloro and prop-2-en-1-yl groups. Common reagents used in these reactions include chlorinating agents such as thionyl chloride and alkylating agents like allyl bromide. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form epoxides or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-en-1-yl group can yield epoxides, while substitution of the chloro group with an amine can produce the corresponding amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine include other benzo[b]pyrrolizin derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

(3aR,4R)-7-chloro-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-amine

InChI

InChI=1S/C14H17ClN2/c1-2-6-14-7-3-8-17(14)12-9-10(15)4-5-11(12)13(14)16/h2,4-5,9,13H,1,3,6-8,16H2/t13-,14+/m1/s1

InChI Key

YKIFJTRGBGLVAS-KGLIPLIRSA-N

Isomeric SMILES

C=CC[C@@]12CCCN1C3=C([C@H]2N)C=CC(=C3)Cl

Canonical SMILES

C=CCC12CCCN1C3=C(C2N)C=CC(=C3)Cl

Origin of Product

United States

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